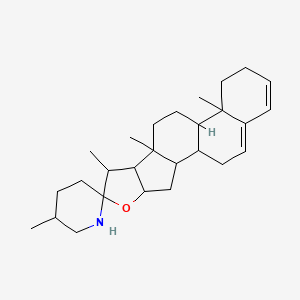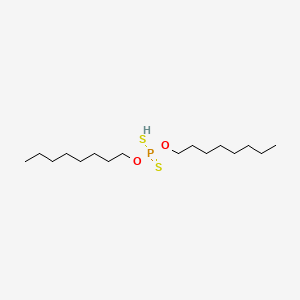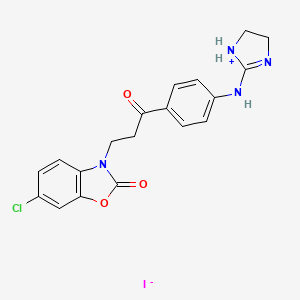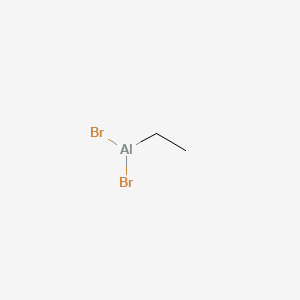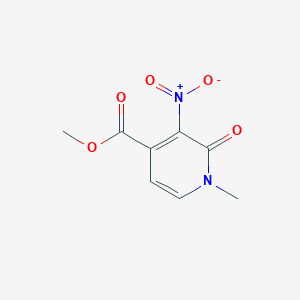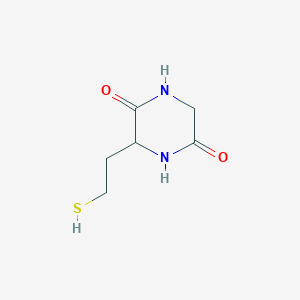
3-(2-Sulfanylethyl)piperazine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Sulfanylethyl)piperazine-2,5-dione can be achieved through several methods. One common approach involves the use of multicomponent reactions (MCRs), such as the Ugi reaction. This reaction allows for the efficient construction of the piperazine-2,5-dione core by combining an amine, an aldehyde, an isocyanide, and a carboxylic acid . The reaction typically proceeds under mild conditions and can be catalyzed by various agents, including trimethylsilyl trifluoromethane sulfonate (TMSOTf) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques to ensure high purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Sulfanylethyl)piperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The sulfanylethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine-2,5-dione derivatives.
Aplicaciones Científicas De Investigación
3-(2-Sulfanylethyl)piperazine-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Sulfanylethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or modulation of their activity. For example, it has been shown to interact with anticancer target proteins such as the human androgen receptor and epidermal growth factor receptor 2 (HER2) . These interactions can disrupt the normal function of these proteins, leading to therapeutic effects.
Comparación Con Compuestos Similares
3-(2-Sulfanylethyl)piperazine-2,5-dione can be compared with other cyclic dipeptides and piperazine derivatives:
Cyclo(Gly-Gly): A simpler cyclic dipeptide with glycine residues, lacking the sulfanylethyl group.
Cyclo(L-HomoCySH-L-HomoCySH): A similar compound with two sulfanylethyl groups, which may exhibit different biological activities.
Phenylahistin: A piperazine-2,5-dione derivative with potent antitumor activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
28147-70-8 |
|---|---|
Fórmula molecular |
C6H10N2O2S |
Peso molecular |
174.22 g/mol |
Nombre IUPAC |
3-(2-sulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H10N2O2S/c9-5-3-7-6(10)4(8-5)1-2-11/h4,11H,1-3H2,(H,7,10)(H,8,9) |
Clave InChI |
BXRKUUUJRQQYAG-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)NC(C(=O)N1)CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



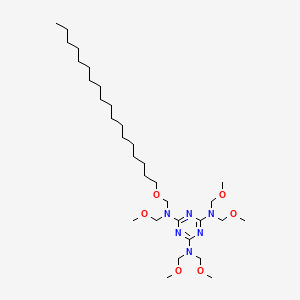
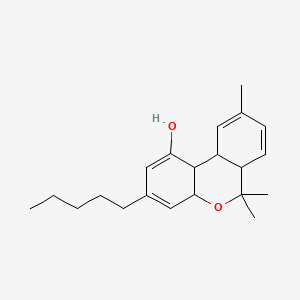

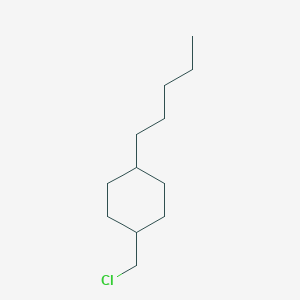
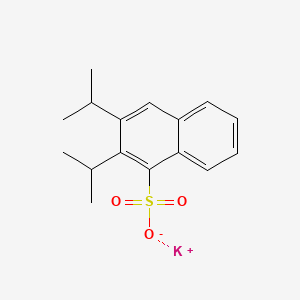
![8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B13745440.png)
![3-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]propan-1-OL](/img/structure/B13745441.png)
